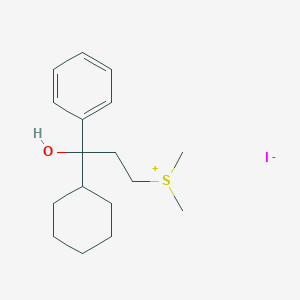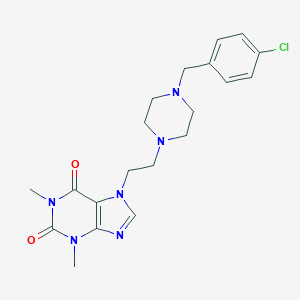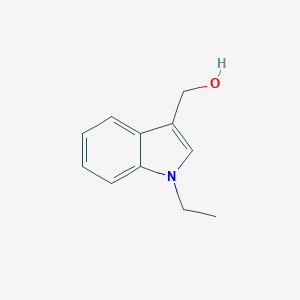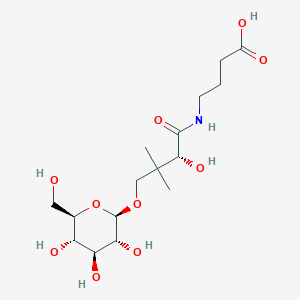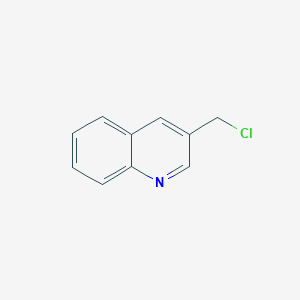![molecular formula C8H4N2O B024931 Furo[2,3-b]pyridine-2-carbonitrile CAS No. 109274-95-5](/img/structure/B24931.png)
Furo[2,3-b]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound with a fused pyridine and furan ring system. It has been found to possess various biological activities and has been extensively studied for its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of furo[2,3-b]pyridine-2-carbonitrile is not fully understood, but it has been suggested that it may act through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. It has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammation. It has also been found to have a cytotoxic effect on cancer cells, while having minimal toxicity on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of furo[2,3-b]pyridine-2-carbonitrile is its potential as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases. However, its limitations include its low solubility in water, which may affect its bioavailability, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of furo[2,3-b]pyridine-2-carbonitrile. These include the development of new derivatives with improved solubility and bioavailability, the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce its toxicity.
In conclusion, this compound is a promising compound with various biological activities and potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop new drugs based on its structure.
Métodos De Síntesis
Furo[2,3-b]pyridine-2-carbonitrile can be synthesized through various methods, including the reaction of 2-cyano-3-(furan-2-yl)acrylonitrile with 2-aminopyridine in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 3-cyano-2-(furan-2-yl)acrylonitrile with 2-aminopyridine in the presence of a base.
Aplicaciones Científicas De Investigación
Furo[2,3-b]pyridine-2-carbonitrile has been found to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and inflammatory diseases.
Propiedades
Número CAS |
109274-95-5 |
|---|---|
Fórmula molecular |
C8H4N2O |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
furo[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H |
Clave InChI |
YWLQESANSRHYOH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC(=C2)C#N |
SMILES canónico |
C1=CC2=C(N=C1)OC(=C2)C#N |
Sinónimos |
Furo[2,3-b]pyridine-2-carbonitrile (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



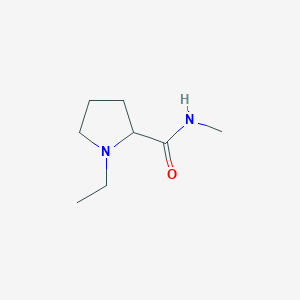

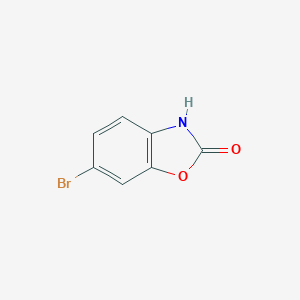
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)

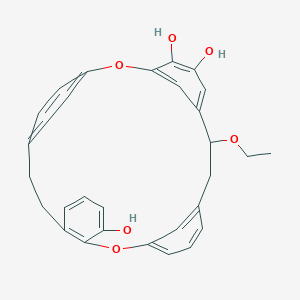
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)

